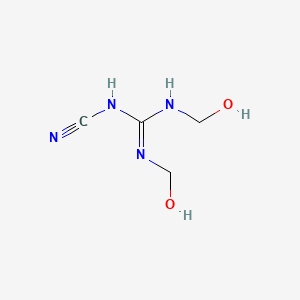
1-Cyano-2,3-bis(hydroxymethyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-2,3-bis(hydroxymethyl)guanidine is a compound that belongs to the guanidine family Guanidines are known for their versatile applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
The synthesis of 1-Cyano-2,3-bis(hydroxymethyl)guanidine can be achieved through several methods. One common approach involves the reaction of cyanamide with formaldehyde and an amine under mild conditions. This method provides a straightforward route to the desired compound with good yields . Industrial production methods often involve the use of catalytic amounts of scandium (III) triflate in water, which allows for the efficient guanylation of various amines .
Analyse Des Réactions Chimiques
1-Cyano-2,3-bis(hydroxymethyl)guanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include mild temperatures and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Cyano-2,3-bis(hydroxymethyl)guanidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Cyano-2,3-bis(hydroxymethyl)guanidine involves its ability to form hydrogen bonds and interact with molecular targets. The compound’s high basicity allows it to be protonated, forming the guanidinium cation, which can interact with aromatic systems in biological environments . This interaction can influence the conformation of substituted guanidinium species and their interaction with amino acids and nucleic acid bases.
Comparaison Avec Des Composés Similaires
1-Cyano-2,3-bis(hydroxymethyl)guanidine can be compared with other guanidine derivatives, such as:
2-Aminoimidazolines: These compounds have a five-membered ring structure and are known for their application in organocatalysis.
2-Amino-1,4,5,6-tetrahydropyrimidines: These six-membered ring compounds are present in many natural products and have medicinal interest.
2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These seven-membered ring compounds are also found in natural products and have unique biological activities.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse applications and interactions in various fields.
Propriétés
Numéro CAS |
40074-04-2 |
|---|---|
Formule moléculaire |
C4H8N4O2 |
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
1-cyano-2,3-bis(hydroxymethyl)guanidine |
InChI |
InChI=1S/C4H8N4O2/c5-1-6-4(7-2-9)8-3-10/h9-10H,2-3H2,(H2,6,7,8) |
Clé InChI |
IPGBSGQYXVGOAA-UHFFFAOYSA-N |
SMILES isomérique |
C(N/C(=N\CO)/NC#N)O |
SMILES canonique |
C(NC(=NCO)NC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


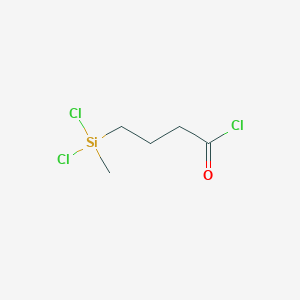
![3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt](/img/structure/B13734540.png)
![4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate](/img/structure/B13734542.png)
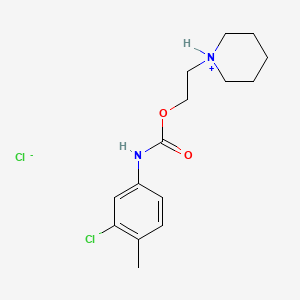
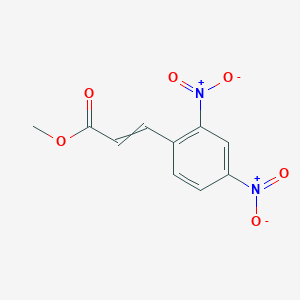
![1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one](/img/structure/B13734570.png)

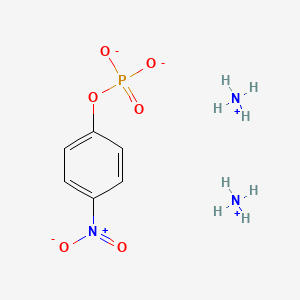
![(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate](/img/structure/B13734599.png)


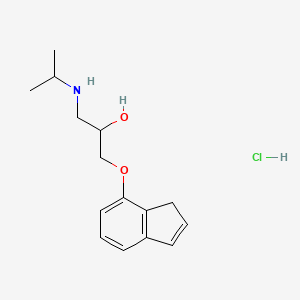

![Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-](/img/structure/B13734621.png)
